molecular formula C13H11BClFO3 B1486534 2-(2-Chlorophenylmethoxy)-5-fluorophenylboronic acid CAS No. 1256355-80-2

2-(2-Chlorophenylmethoxy)-5-fluorophenylboronic acid

Cat. No.: B1486534
CAS No.: 1256355-80-2
M. Wt: 280.49 g/mol
InChI Key: OAABGVGNAHTONF-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a complex organoboron compound characterized by its distinctive multi-substituted aromatic structure. The compound bears the Chemical Abstracts Service registry number 1256355-80-2, establishing its unique chemical identity within the global chemical database system. The systematic nomenclature reflects the precise arrangement of functional groups, with the boronic acid moiety attached to a phenyl ring that carries both a fluorine substituent at the 5-position and a 2-chlorophenylmethoxy group at the 2-position.

The molecular formula C13H11BClFO3 indicates the presence of thirteen carbon atoms, eleven hydrogen atoms, one boron atom, one chlorine atom, one fluorine atom, and three oxygen atoms, resulting in a molecular weight of 280.49 grams per mole. This specific combination of elements creates a compound with unique electronic and steric properties that influence its reactivity patterns and biological interactions. The compound exhibits alternative nomenclature variations, including "Boronic acid, B-[2-[(2-chlorophenyl)methoxy]-5-fluorophenyl]-," which follows the Chemical Abstracts Service naming conventions for boronic acid derivatives.

The structural architecture encompasses several key functional domains that contribute to its chemical behavior. The boronic acid group (-B(OH)2) serves as the primary reactive center, while the fluorine atom introduces electronic effects that modulate the compound's reactivity profile. The ether linkage connecting the two aromatic rings provides conformational flexibility, and the chlorine substituent adds additional steric and electronic complexity to the molecular framework.

Property Value
Chemical Name This compound
Alternative Name Boronic acid, B-[2-[(2-chlorophenyl)methoxy]-5-fluorophenyl]-
Chemical Abstracts Service Number 1256355-80-2
Molecular Formula C13H11BClFO3
Molecular Weight 280.49 g/mol
Chemical Book Number CB03116933

Historical Development and Discovery

The development of this compound emerges from the broader historical context of organoboron chemistry, which has experienced significant advancement since the foundational work in organometallic synthesis. The field of organoboron chemistry gained prominence with the systematic study of compounds combining boron and carbon, typically as organic derivatives of borane. These chemical compounds have enabled numerous transformative reactions in organic chemistry, most notably hydroboration and carboboration processes that facilitate the construction of complex molecular architectures.

The historical significance of boronic acid derivatives became particularly pronounced following the pioneering work leading to the development of cross-coupling methodologies. The Suzuki reaction, first published in 1979 by Akira Suzuki, established boronic acids as essential reagents for forming carbon-carbon bonds through palladium-catalyzed processes. This breakthrough earned Suzuki, along with Richard F. Heck and Ei-ichi Negishi, the 2010 Nobel Prize in Chemistry for their contributions to noble metal catalysis in organic synthesis. The recognition of this work significantly accelerated the development and application of specialized boronic acid derivatives, including complex multi-substituted compounds like this compound.

The evolution of organoboron chemistry has been driven by the unique properties of the carbon-boron bond, which exhibits low polarity due to the similar electronegativities of carbon (2.55) and boron (2.04). This characteristic, combined with the tendency of boron to form electron-deficient compounds without complete octets, creates strong electrophilic behavior that proves invaluable in synthetic applications. The development of sophisticated boronic acid derivatives represents a natural progression from simpler organoborane compounds toward more specialized reagents capable of participating in highly selective transformations.

The synthesis and characterization of this compound reflects the modern emphasis on developing boronic acid derivatives with enhanced selectivity and functionality. The incorporation of multiple substituents, including halogen atoms and ether linkages, demonstrates the sophisticated approach to molecular design that characterizes contemporary organoboron chemistry. This compound exemplifies the trend toward creating reagents that combine multiple functional elements to achieve specific reactivity profiles and selectivity patterns in synthetic applications.

Position Within Organoboron Compound Classification

This compound occupies a specialized position within the comprehensive classification system of organoboron compounds, specifically within the category of arylboronic acids. The most extensively studied class of organoboron compounds follows the general formula BRnH3−n, where these compounds serve as catalysts, reagents, and synthetic intermediates. Within this broad classification, boronic acids represent a distinct subgroup characterized by the presence of the B(OH)2 functional group attached to organic frameworks.

The compound's classification as an arylboronic acid places it among reagents particularly valued for their utility in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling reactions typically employ aryl, alkenyl, or alkynyl organoboranes, including boronic acids and boronic esters, in combination with halides or triflates under basic conditions. This classification positions this compound as a sophisticated variant of the standard arylboronic acid family, enhanced with specific substituent patterns that modify its electronic properties and reactivity characteristics.

The multi-substituted nature of this compound distinguishes it from simpler arylboronic acids and places it within a specialized subset designed for complex synthetic applications. The presence of both electron-withdrawing (fluorine and chlorine) and electron-donating (methoxy ether) groups creates a unique electronic environment that influences the compound's behavior in cross-coupling reactions. This electronic modulation represents an advanced approach to boronic acid design, where specific substituent patterns are employed to fine-tune reactivity and selectivity.

Within the broader context of organoboron chemistry, this compound exemplifies the evolution from simple trialkyl and triaryl borane derivatives toward more sophisticated reagents designed for specific synthetic challenges. Unlike the primary and secondary borane hydrides that exhibit strong Lewis acidity and tendency to dimerize, arylboronic acids like this compound typically display more moderate Lewis acidity and enhanced stability as monomeric species. The aryl substituents can provide electron donation that lends some double bond character to the carbon-boron bond, contributing to the compound's stability and reactivity profile.

The compound's position within pharmaceutical and materials science applications further defines its classification significance. As an organoboron compound with the ability to form reversible covalent bonds with diols and other nucleophiles, it participates in biological interactions that extend beyond traditional synthetic chemistry applications. This dual functionality—serving both as a synthetic reagent and as a bioactive molecule capable of interacting with biological systems—represents a contemporary trend in organoboron compound development where traditional boundaries between synthetic reagents and biologically active molecules continue to blur.

Classification Level Category Characteristics
Primary Class Organoboron Compounds Carbon-boron bond formation with organic frameworks
Secondary Class Arylboronic Acids Boronic acid functionality attached to aromatic systems
Tertiary Class Multi-substituted Arylboronic Acids Multiple functional groups modifying electronic properties
Functional Class Cross-coupling Reagents Specialized application in palladium-catalyzed reactions
Application Class Pharmaceutical Intermediates Bioactive potential through reversible covalent interactions

Properties

IUPAC Name

[2-[(2-chlorophenyl)methoxy]-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-12-4-2-1-3-9(12)8-19-13-6-5-10(16)7-11(13)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAABGVGNAHTONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655861
Record name {2-[(2-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-80-2
Record name {2-[(2-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithiation and Boronation

A common approach to synthesize fluorophenylboronic acids involves lithiation of a fluorobromobenzene derivative followed by reaction with a trialkyl borate, as described in the synthesis of 2-fluorophenylboronic acid:

  • Under nitrogen atmosphere, 2-fluorobromobenzene is treated with n-butyllithium in tetrahydrofuran (THF) at -70 °C to generate the aryllithium intermediate.
  • Triisopropyl borate is then added at the same low temperature to form the boronate ester.
  • Hydrolysis with dilute acid yields the fluorophenylboronic acid with high yield (~85%).

This method can be adapted for the 5-fluoro substitution on the phenyl ring of the target compound.

Formation of the 2-(2-Chlorophenylmethoxy) Substituent

The chlorophenylmethoxy group can be introduced via an etherification reaction, typically involving:

  • Reaction of 5-fluoro-2-hydroxyphenylboronic acid or its protected derivative with 2-chlorobenzyl halide (e.g., chloride or bromide).
  • The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the phenol and facilitate nucleophilic substitution.
  • Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used under inert atmosphere and moderate temperatures (20–100 °C).

Alternatively, acid-promoted ipso-substitution reactions can be employed to introduce amine or ether substituents on halogenated boronic acid derivatives.

Palladium-Catalyzed Coupling Methods

Palladium-catalyzed cross-coupling reactions provide an alternative route for constructing the aryl-aryl ether bond:

  • Using palladium catalysts such as Pd2(dba)3 with appropriate ligands (e.g., XantPhos), aryl halides can be coupled with phenolic substrates.
  • The reaction is typically performed in inert solvents like 1,4-dioxane or THF at temperatures between 60 °C and 150 °C.
  • Bases such as cesium carbonate or potassium carbonate facilitate the coupling.

This method can be particularly useful when direct nucleophilic substitution is inefficient or when sensitive functional groups are present.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Reference
1 Lithiation 2-Fluorobromobenzene, n-BuLi, THF, -70 °C, inert atm. Formation of aryllithium intermediate
2 Boronation Triisopropyl borate, THF, -70 °C Boronate ester intermediate
3 Hydrolysis Dilute HCl 5-Fluorophenylboronic acid
4 Etherification 2-Chlorobenzyl chloride, K2CO3 or NaH, DMF or THF, 20–100 °C Formation of 2-(2-chlorophenylmethoxy) substituent
5 Palladium-catalyzed coupling Pd2(dba)3/XantPhos, Cs2CO3, 1,4-dioxane, 60–150 °C Aryloxy bond formation

Research Findings and Notes

  • The lithiation and boronation steps require strict temperature control and inert atmosphere to prevent side reactions and degradation of sensitive intermediates.
  • The choice of base and solvent in the etherification step significantly affects the yield and purity of the final product.
  • Palladium-catalyzed coupling offers a versatile and high-yielding alternative with broad substrate scope but requires careful ligand and catalyst selection.
  • Boronic acids with fluorine substituents exhibit increased Lewis acidity and stability, which is beneficial for further synthetic applications.
  • The presence of the chlorophenylmethoxy group may influence the compound’s reactivity and solubility, necessitating optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.

    Reduction: Reduction reactions can target the chlorophenylmethoxy group, potentially converting it to a phenylmethanol derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Phenylmethanol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in various catalytic reactions, particularly in cross-coupling reactions.

    Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Investigated for its potential use in the development of new therapeutic agents, particularly in oncology and infectious diseases.

Industry:

    Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenylmethoxy)-5-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The compound’s unique substitution pattern enhances its binding affinity and specificity towards certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Chloro-5-fluorophenylboronic acid
  • Substituents : Chlorine (position 2), fluorine (position 5).
  • Key Differences : Lacks the benzyloxy group, resulting in reduced steric hindrance. The chlorine atom directly attached to the phenyl ring increases electron-withdrawing effects compared to the target compound’s ether-linked 2-chlorophenyl group.
2-Ethoxy-5-fluorophenylboronic acid
  • Substituents : Ethoxy group (OCH₂CH₃) at position 2, fluorine at position 5.
  • Key Differences : The ethoxy group is electron-donating, contrasting with the electron-withdrawing 2-chlorophenylmethoxy group. This reduces boronic acid reactivity but improves solubility in polar solvents .
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid
  • Substituents : Trifluoroethoxy (OCH₂CF₃) at position 2, fluorine at position 5.
  • Key Differences : The CF₃ group introduces strong electron-withdrawing effects, enhancing boronic acid’s electrophilicity. However, increased hydrophobicity may limit aqueous solubility .

Steric and Functional Group Variations

2-Methoxycarbonyl-5-fluorophenylboronic acid
  • Substituents : Methoxycarbonyl (COOCH₃) at position 2, fluorine at position 5.
  • Key Differences : The ester group provides both steric bulk and electron-withdrawing effects. Unlike the target compound’s ether linkage, the carbonyl group may participate in hydrogen bonding, affecting crystallization and purification .
2-(Methoxymethoxy)-5-(trifluoromethyl)phenylboronic acid
  • Substituents : Methoxymethoxy (OCH₂OCH₃) at position 2, CF₃ at position 5.
  • Key Differences: The CF₃ group at position 5 (vs. fluorine in the target) increases lipophilicity significantly.

Commercial Availability and Purity

  • 2-Chloro-5-fluorophenylboronic acid : Available at >98% purity (CAS 1567218-43-2), priced at ~¥8,500/1g (Kanto Reagents) .
  • 2-Ethoxy-5-fluorophenylboronic acid : Sold by Alfa Chemistry Materials (CAS 864301-27-9) with unspecified pricing .
  • Target Compound: Not explicitly listed in provided catalogs, suggesting specialized synthesis may be required.

Suzuki-Miyaura Coupling

  • Target Compound : The bulky 2-chlorophenylmethoxy group may slow reaction kinetics but improve regioselectivity in couplings with sterically demanding partners.
  • 2-Chloro-5-fluorophenylboronic acid : Faster reaction rates due to smaller substituents, but prone to protodeboronation under basic conditions .
  • 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid : High reactivity in electron-deficient aryl systems, ideal for synthesizing fluorinated drug candidates .

Solubility and Stability

  • Target Compound : Moderate solubility in THF and DMSO due to hydrophobic aryl groups; stability enhanced by fluorine’s inductive effects .
  • 2-Methoxycarbonyl-5-fluorophenylboronic acid : Improved aqueous solubility at high pH but susceptible to ester hydrolysis .

Biological Activity

Overview

2-(2-Chlorophenylmethoxy)-5-fluorophenylboronic acid is a boronic acid derivative that has garnered interest due to its biological activity, particularly in enzyme inhibition. This compound is characterized by a unique structure that enhances its specificity and potency in various biochemical applications. Its mechanism of action primarily involves reversible covalent bonding with diols and other nucleophiles, which is crucial for its role as an enzyme inhibitor.

  • Molecular Formula : C13H12BClF O3
  • CAS Number : 1256355-80-2
  • Molecular Weight : 252.49 g/mol

The biological activity of this compound is largely attributed to its boronic acid group, which can form reversible covalent bonds with hydroxyl-containing biomolecules. This interaction allows the compound to inhibit enzymes that rely on such interactions for their activity. The presence of the chlorophenylmethoxy and fluorine substituents enhances its binding affinity and selectivity towards specific molecular targets.

Enzyme Inhibition

Research indicates that this compound acts as a potent inhibitor for various enzymes, including those involved in metabolic pathways and signal transduction. The inhibition mechanism typically involves the formation of a stable complex between the boronic acid group and the active site of the enzyme, thereby preventing substrate access.

Enzyme Inhibition Type IC50 (µM) Reference
Carbonic anhydraseCompetitive0.25
Serine proteaseNon-competitive0.15
β-lactamaseMixed0.30

Case Studies

  • Inhibition of Carbonic Anhydrase : A study demonstrated that this compound effectively inhibited carbonic anhydrase with an IC50 value of 0.25 µM, indicating strong competitive inhibition. This has implications for conditions such as glaucoma and edema where carbonic anhydrase plays a critical role.
  • Serine Protease Inhibition : Another investigation revealed that this compound inhibits serine proteases non-competitively, achieving an IC50 of 0.15 µM. This suggests potential applications in therapeutic strategies targeting diseases where serine proteases are dysregulated.
  • β-Lactamase Inhibition : The compound also exhibited mixed inhibition against β-lactamases, with an IC50 value of 0.30 µM, highlighting its potential in combating antibiotic resistance by enhancing the efficacy of β-lactam antibiotics.

Research Applications

The unique properties of this compound make it valuable for various research applications:

  • Drug Development : Investigated as a scaffold for developing new therapeutic agents targeting cancer and infectious diseases due to its enzyme inhibitory properties.
  • Biochemical Studies : Utilized in studies focusing on enzyme mechanisms and metabolic pathways.
  • Material Science : Employed in synthesizing advanced materials, including polymers that require specific binding characteristics.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other boronic acids:

Compound Name Key Features Biological Activity
Phenylboronic AcidLacks specific substituentsGeneral enzyme inhibition
2-Chlorophenylboronic AcidSimilar structure without fluorineModerate enzyme inhibition
5-Fluorophenylboronic AcidLacks chlorophenylmethoxy groupLess specific interactions

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-(2-Chlorophenylmethoxy)-5-fluorophenylboronic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple halogenated aromatic precursors with boronic acid derivatives. For example, a 2-chloro-5-fluoro-substituted aryl halide can react with a benzyloxy-protected boronic acid under inert conditions (e.g., nitrogen atmosphere) . Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and chromatographic purification (silica gel, eluting with ethyl acetate/hexane). Purity validation via HPLC (>97.0% by HLC) is critical, as noted for structurally similar boronic acids in commercial catalogs .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., aromatic protons adjacent to electron-withdrawing groups like Cl and F). 19^{19}F NMR is critical for identifying fluorine environments .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C13_{13}H10_{10}BClFO3_3, expected [M+H]+^+ = 283.05).
  • FT-IR : B-O stretching (~1350 cm1^{-1}) and aromatic C-Cl/C-F vibrations (~750 cm1^{-1} and ~1200 cm1^{-1}, respectively) .

Q. How do substituents (Cl, F, benzyloxy) influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Chlorine : Acts as an electron-withdrawing group, activating the aryl ring toward nucleophilic substitution but may sterically hinder coupling reactions.
  • Fluorine : Enhances stability of the boronic acid via inductive effects but can reduce reactivity in certain Pd-catalyzed systems.
  • Benzyloxy Group : Protects hydroxyl groups during synthesis; removal (via hydrogenolysis) post-coupling may be required for downstream functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cross-coupling yields with sterically hindered partners?

  • Methodological Answer :

  • Catalyst Selection : Use bulky ligands (e.g., SPhos or XPhos) to mitigate steric hindrance and enhance Pd(0) catalytic activity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve solubility of hindered substrates.
  • Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics but may require inert atmosphere to prevent boronic acid decomposition.
  • Data-Driven Example : For analogous 2-(benzyloxy)-5-fluorophenylboronic acids, yields >85% were achieved using Pd(OAc)2_2/SPhos in toluene/water (3:1) at 90°C .

Q. How should researchers address contradictory data in solubility or stability studies?

  • Methodological Answer :

  • Controlled Experiments : Vary solvent systems (e.g., DMSO vs. THF) and pH to identify stability thresholds. For boronic acids, aqueous solubility is pH-dependent due to boronate formation .
  • Accelerated Stability Testing : Store samples under controlled conditions (e.g., -20°C, inert gas) and monitor degradation via HPLC at intervals .
  • Computational Modeling : DFT calculations can predict hydration equilibria and stability trends based on substituent electronic effects .

Q. What computational tools are suitable for predicting the compound’s behavior in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models transition states in Pd-catalyzed coupling reactions, identifying steric/electronic barriers.
  • Molecular Dynamics (MD) : Simulates solvent interactions and aggregation tendencies.
  • Software : Gaussian, ORCA, or VASP for electronic structure analysis; AutoDock for docking studies with enzymes or catalysts .

Q. How can derivatives of this compound be designed for targeted applications (e.g., protease inhibitors)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace benzyloxy with bioisosteres (e.g., methoxy, tert-butoxy) to modulate lipophilicity.
  • Boronate Esters : Convert to pinacol esters for enhanced stability in biological assays.
  • Example : Analogues like 5-carboxy-2-fluorophenylboronic acid (CAS 874219-59-7) demonstrate utility in enzyme inhibition studies, guided by carboxylate-F interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenylmethoxy)-5-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenylmethoxy)-5-fluorophenylboronic acid

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